

The Discovery and Isolation of Daphniyunnine B from *Daphniphyllum yunnanense*: A Technical Guide

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Compound of Interest

Compound Name: *Daphniyunnine B*

Cat. No.: B104512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of **Daphniyunnine B**, a C-22 nor-daphniphyllum alkaloid. The compound was first identified from the stems and leaves of *Daphniphyllum yunnanense*. This document details the experimental protocols for its extraction and purification and presents its key characterization data.

Discovery and Botanical Source

Daphniyunnine B is one of five novel alkaloids first isolated from the stems and leaves of *Daphniphyllum yunnanense*[1]. This discovery was the result of the first chemical investigation of this particular plant species, highlighting the rich and unique chemical diversity within the *Daphniphyllum* genus, which is known for its structurally complex alkaloids[2][3]. The isolation and subsequent structure elucidation were accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques[1].

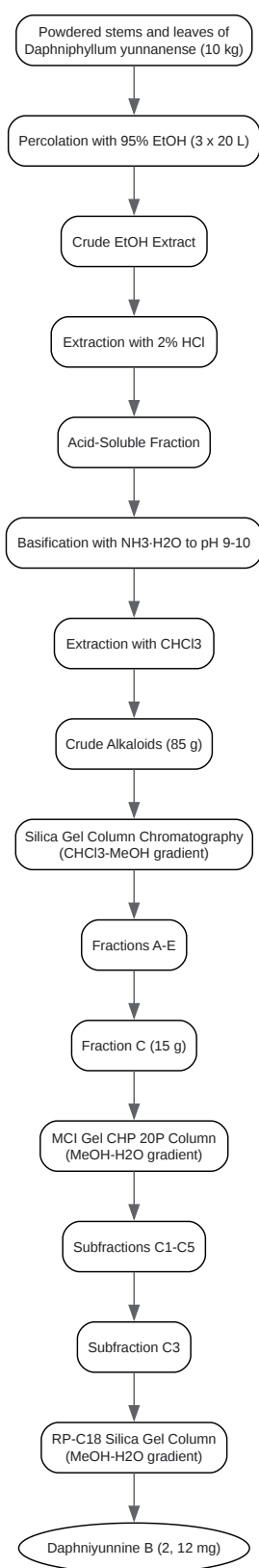
Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and structural characterization of **Daphniyunnine B**.

Extraction and Isolation

The air-dried and powdered stems and leaves of *Daphniphyllum yunnanense* (10 kg) were subjected to a multi-step extraction and separation process to yield **Daphniyunnine B**.

Experimental Workflow for the Isolation of **Daphniyunnine B**



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Caption: Workflow for the extraction and isolation of **Daphniyunnine B**.

Structure Elucidation

The molecular structure of **Daphniyunnine B** was determined using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data obtained for **Daphniyunnine B**.

Property	Value
Yield	12 mg (from 10 kg of dried plant material)
Appearance	Colorless needles
Molecular Formula	$\text{C}_{21}\text{H}_{27}\text{NO}_3$
Molecular Weight	341
Melting Point	198-200 °C
Optical Rotation	$[\alpha]^{20}_{\text{D}} +85.7$ (c 0.14, CHCl_3)
UV (MeOH) λ_{max} (log ϵ)	210 (3.98) nm
IR (KBr) ν_{max}	3448, 2926, 1728, 1650, 1458, 1375, 1245, 1168, 1025 cm^{-1}
HRESIMS m/z	342.2064 $[\text{M} + \text{H}]^+$ (Calcd. for $\text{C}_{21}\text{H}_{28}\text{NO}_3$, 342.2069)

Spectroscopic Data

The structural elucidation of **Daphniyunnine B** relied heavily on NMR spectroscopy. The ^1H and ^{13}C NMR data are presented below.

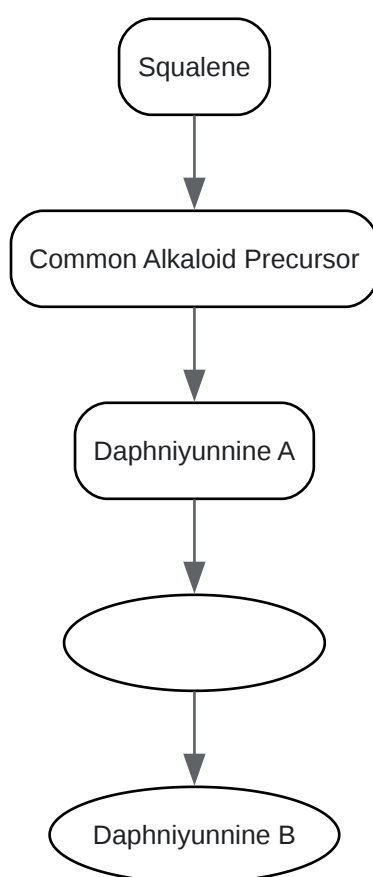
Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Daphniyunnine B** (in CDCl_3)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	172.1	
2	51.5	3.25 (m)
3	28.9	1.95 (m), 1.65 (m)
4	34.2	2.30 (m)
5	134.8	
6	128.4	5.60 (d, 5.5)
7	68.1	4.65 (br s)
8	45.2	
9	42.1	2.15 (m)
10	25.9	1.80 (m), 1.55 (m)
11	30.1	1.75 (m), 1.50 (m)
12	48.9	2.05 (m)
13	209.5	
14	53.2	2.55 (d, 12.0), 2.45 (d, 12.0)
15	35.8	2.25 (m)
16	28.7	1.90 (m), 1.60 (m)
17	60.2	3.85 (d, 11.5), 3.75 (d, 11.5)
18	25.1	1.25 (s)
19	22.8	1.15 (s)
20	21.9	1.05 (d, 7.0)
21	170.5	
OMe	51.8	3.70 (s)

Biosynthetic Considerations

The unique structure of **Daphniyunnine B**, a C-22 nor-Daphniphyllum alkaloid, suggests a complex biosynthetic pathway. While not experimentally proven for this specific molecule, the biosynthesis of Daphniphyllum alkaloids is generally understood to proceed from squalene. The formation of the intricate polycyclic core of **Daphniyunnine B** likely involves a series of cyclization and rearrangement reactions from a common precursor.

Hypothesized Biosynthetic Relationship



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Caption: Plausible biosynthetic origin of **Daphniyunnine B** from squalene.

Conclusion

The discovery of **Daphniyunnine B** from *Daphniphyllum yunnanense* has expanded the known diversity of Daphniphyllum alkaloids. The detailed protocols and data presented in this guide

provide a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery who are interested in this unique class of compounds. Further research into the biological activity and total synthesis of **Daphniyunnine B** is warranted.

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References

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